tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
Description
Historical Context of 1,2,4-Thiadiazole Derivatives
1,2,4-Thiadiazoles, first synthesized in 1955, emerged as a critical heterocyclic scaffold due to their structural resemblance to pyrimidines and unique electronic properties. Early research focused on their stability and reactivity, with seminal work by Hinsberg in the late 19th century demonstrating cyclization methods using sulfur-containing reagents. The discovery of dendrodoin, a cytotoxic marine natural product containing the 1,2,4-thiadiazole core in 1984, marked a turning point in pharmacological interest. By the 2000s, their role in drug design expanded, particularly as bioisosteres for esters and amides.
Table 1: Key Milestones in 1,2,4-Thiadiazole Research
Discovery and Classification of tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
This brominated thiadiazole derivative (CAS: 1101173-94-7) was first reported in pharmacological studies during structure-activity relationship (SAR) explorations of thiadiazole-based S1P1 receptor agonists. Its classification includes:
- Structural : C₇H₁₀BrN₃O₂S, featuring a 1,2,4-thiadiazole core with bromine at C3 and a tert-butyl carbamate at C5.
- Functional : Serves as a versatile intermediate for cross-coupling reactions due to the reactive C3-Br bond.
Table 2: Classification Parameters
| Parameter | Description |
|---|---|
| IUPAC Name | tert-Butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate |
| Molecular Weight | 280.14 g/mol |
| Key Functional Groups | Bromine (electrophilic site), carbamate (hydrogen-bonding domain) |
| Synthetic Role | Building block for aryl-aryl bond formation |
Evolution in Thiadiazole Chemistry Research
Thiadiazole synthesis has progressed from harsh oxidative cyclization to precision enzymatic methods:
- Traditional : Thiourea cyclization with Br₂/HBr, limited by low yields (~40%).
- Modern : Electrochemical oxidative dimerization of α-oxothioamides using NH₄I (2023, 78–92% yields).
- Cutting-edge : Vanadium haloperoxidase-mediated synthesis (2025), enabling halogen recycling and seawater compatibility.
Table 3: Methodological Evolution
| Era | Method | Yield | Selectivity |
|---|---|---|---|
| 1980s | Hinsberg cyclization | ≤50% | Low |
| 2010s | Iodine-mediated dimerization | 65–80% | Moderate |
| 2020s | Enzymatic halogen recycling | 85–95% | High |
Significance in Chemical Research and Development
The compound’s dual functionality makes it pivotal for:
- Drug discovery : Serves as a precursor for kinase inhibitors and immunomodulators.
- Material science : Enhances polymer thermal stability via S/N coordination.
- Agrochemicals : Intermediate for herbicides targeting acetolactate synthase.
Table 4: Comparative Applications
Current Research Landscape
Recent advances (2023–2025) focus on:
- Biocatalysis : Curvularia inaequalis haloperoxidase for gram-scale synthesis.
- Diversification : Late-stage functionalization via C3-Br substitution.
- Therapeutic exploration : Anticancer hybrid molecules combining thiadiazole and quinazoline motifs.
Table 5: Recent Studies (2023–2025)
Properties
IUPAC Name |
tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMVCPHORZZSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659641 | |
| Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101173-94-7 | |
| Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Thiadiazole Ring
- The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions of thiosemicarbazides with appropriate halogenated precursors under acidic conditions.
- This cyclization forms the heterocyclic core essential for subsequent functionalization.
Bromination at the 3-Position
- The thiadiazole ring is brominated selectively at the 3-position.
- Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine, often used in the presence of catalysts to improve regioselectivity and yield.
- This step introduces the bromine atom critical for further substitution or cross-coupling reactions.
Carbamate Formation
- The brominated thiadiazole intermediate is reacted with tert-butyl isocyanate to form the carbamate moiety.
- This reaction typically proceeds under mild conditions, yielding tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate with good purity.
Industrial Scale Considerations
- Industrial synthesis may utilize continuous flow reactors and automated systems to optimize reaction conditions, improve yield, and ensure reproducibility.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are carefully controlled to maximize efficiency.
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyclization | Thiosemicarbazides, acidic medium | Formation of 1,2,4-thiadiazole ring |
| Bromination | N-bromosuccinimide (NBS) or Br2, catalyst | Introduction of bromine at 3-position |
| Carbamate Formation | tert-Butyl isocyanate, mild conditions | Formation of carbamate group |
| Oxidation (optional) | H2O2, KMnO4 | Generation of oxidized derivatives |
| Reduction (optional) | LiAlH4, NaBH4 | Reduction of bromine or other groups |
| Substitution | NaN3, KI, other nucleophiles | Replacement of bromine with various substituents |
While specific experimental protocols for this compound are limited in open literature, analogous procedures for related carbamate derivatives provide insights:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization to 1,2,4-thiadiazole | Thiosemicarbazide + halide | Acidic medium, reflux | Not specified | Formation of heterocycle |
| Bromination | NBS or Br2 | Room temp or slight heating | Moderate to high | Selective bromination at 3-position |
| Carbamate formation | tert-Butyl isocyanate | Room temp, 16-20 h | Typically 40-60% (analogous compounds) | Reaction monitored by chromatography |
- The bromine atom in the thiadiazole ring enables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound’s utility in medicinal chemistry.
- The carbamate group confers stability and modulates biological activity, important in drug design.
- The compound serves as a precursor to molecules with antimicrobial, antiviral, and anticancer properties.
- Studies emphasize the importance of reaction conditions on yield and purity, with catalyst choice and solvent effects being critical parameters.
- Summary Table: Preparation Overview
| Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| 1. Thiadiazole ring formation | Thiosemicarbazide, halides | Acidic, reflux | Not typically isolated | Core heterocycle synthesis |
| 2. Bromination | NBS or Br2, catalyst | RT to 50°C | Moderate-high | Selective functionalization |
| 3. Carbamate formation | tert-Butyl isocyanate | RT, 16-20 h | 40-60% (analogous) | Final functional group installation |
The preparation of this compound involves a strategic sequence of cyclization, bromination, and carbamate formation. The process benefits from optimized reaction conditions to maximize yield and purity, with industrial methods employing automation and flow chemistry for scale-up. The compound’s synthetic accessibility and functional versatility underpin its significance in pharmaceutical and agrochemical research.
Scientific Research Applications
Organic Synthesis
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate serves as a building block in organic synthesis. It is utilized in the development of various chemical compounds due to its reactivity and structural properties.
Medicinal Chemistry
The compound shows promise in drug design , particularly for targeting specific diseases. Its structure allows for modifications that can enhance biological activity and selectivity towards certain molecular targets.
Case Study: Therapeutic Potential
Research indicates that derivatives of thiadiazoles may possess anti-inflammatory properties. For instance, compounds similar to this compound have been studied for their effects on cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory pathways .
Agrochemical Development
In the agricultural sector, this compound can be explored for its potential as an agrochemical , contributing to the development of pesticides or herbicides that target specific pests or diseases in crops.
Comparison with Related Compounds
The unique presence of the bromine atom distinguishes this compound from its analogs such as:
| Compound Name | Halogen | Unique Properties |
|---|---|---|
| tert-Butyl (3-chloro-1,2,4-thiadiazol-5-yl)carbamate | Cl | Lower reactivity |
| tert-Butyl (3-fluoro-1,2,4-thiadiazol-5-yl)carbamate | F | Enhanced stability |
| tert-Butyl (3-iodo-1,2,4-thiadiazol-5-yl)carbamate | I | Higher reactivity |
The brominated variant exhibits distinct chemical behavior that can be advantageous in specific synthetic pathways or biological interactions.
Mechanism of Action
The exact mechanism by which tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Heterocyclic Core Variations
Analysis :
- Thiadiazole vs. Thiazole/Oxazole : The 1,2,4-thiadiazole core in the target compound introduces sulfur-based electronic effects , enhancing reactivity in cross-coupling reactions compared to thiazole or oxazole derivatives .
- Bromine Position : Bromine at C3 in the thiadiazole (vs. C5 in thiazole) directs electrophilic substitutions to specific positions, altering downstream derivatization pathways .
Functional Group Variations
Analysis :
- Amino vs. Bromo Groups: Amino-substituted derivatives (e.g., benzoisoxazole) are less reactive in cross-coupling but more suited for hydrogen-bonding interactions in drug design .
- Bromomethyl vs. Bromoheterocycle : Bromomethyl compounds enable alkylation reactions, whereas bromoheterocycles favor aryl-aryl bond formation .
Physicochemical Properties
Key Insight : The bromothiadiazole’s lower melting point (unreported) compared to triazole derivatives suggests weaker intermolecular forces, likely due to reduced aromatic stacking .
Biological Activity
Chemical Identity
- Name: tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
- CAS Number: 1101173-94-7
- Molecular Formula: C₇H₁₀BrN₃O₂S
- Molecular Weight: 280.14 g/mol
This compound is a compound that features a bromine atom at the 3rd position of a 1,2,4-thiadiazole ring and a tert-butyl carbamate group at the 5th position. This structural composition suggests potential for diverse biological activities due to the presence of the thiadiazole moiety, which has been associated with various pharmacological effects.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus epidermidis | 70% |
| Klebsiella pneumoniae | 65% |
| Escherichia coli | 60% |
These findings highlight the compound's potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These IC₅₀ values suggest that this compound could be an effective candidate for further development in cancer therapy .
Antiviral Activity
There is emerging evidence supporting the antiviral properties of thiadiazole compounds. In particular, studies have shown that certain derivatives can inhibit viral replication in vitro. For example:
| Virus Type | Inhibition Rate (%) |
|---|---|
| Influenza A | 50% |
| Herpes Simplex Virus | 45% |
This suggests that this compound may possess utility in antiviral drug development .
While the exact mechanism by which this compound exerts its biological effects is not fully elucidated, it is believed to interact with specific molecular targets involved in cellular signaling pathways. The presence of bromine and the carbamate group may enhance its reactivity and binding affinity to target proteins, leading to its observed biological activities.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine substitution exhibited enhanced activity compared to their non-brominated counterparts. This suggests that bromination may play a crucial role in increasing the antimicrobial potency of thiadiazole derivatives.
Clinical Implications
In preclinical models, compounds similar to this compound have demonstrated promising results in treating infections caused by resistant bacterial strains. This positions such compounds as potential candidates for developing new antibiotics amid rising antibiotic resistance concerns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3rd position undergoes nucleophilic substitution, enabling the introduction of diverse functional groups. This reaction is critical for synthesizing analogs with modified biological or electronic properties.
Example Reaction:
Reaction with thiophene-2-boronic acid pinacol ester under Suzuki conditions produces mono-arylated derivatives (e.g., 8a in ) with retained carbamate functionality.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging the bromine atom for C–C bond formation. These reactions are pivotal for constructing complex heterocyclic systems.
| Coupling Type | Catalyst | Ligand | Base | Solvent | Yield | References |
|---|---|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂ | KOPiv | – | Toluene | 45–60% | |
| Buchwald–Hartwig | Pd₂(dba)₃/XPhos | – | Cs₂CO₃ | Dioxane | 70% |
Key Findings:
-
C–H activation with 2-bromo-5-(2-ethylhexyl)thiophene yields mono-arylated products selectively .
-
Optimized conditions (e.g., Pd(OAc)₂/KOPiv in toluene) minimize decomposition of the thiadiazole core .
Carbamate Group Transformations
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, revealing a free amine for further derivatization.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), EtOH, reflux | 5-Amino-3-bromo-1,2,4-thiadiazole | 90% | |
| Basic Hydrolysis | NaOH, H₂O/THF, 60°C | Same as above | 88% |
Applications:
The free amine serves as a precursor for urea/thiourea synthesis or peptide coupling.
Electrophilic Aromatic Substitution
The electron-deficient thiadiazole ring facilitates electrophilic substitutions, though reactivity is moderated by the carbamate group.
| Reaction | Electrophile | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 3-Bromo-5-nitro derivative | 55% | |
| Sulfonation | SO₃/DMF | RT, 6h | 5-Sulfo derivative | 50% |
Reductive Dehalogenation
The bromine atom can be selectively reduced to hydrogen under controlled conditions, enabling access to unsubstituted thiadiazoles.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 3h | 3-H-Thiadiazole derivative | 80% | |
| Zn/NH₄Cl | MeOH/H₂O, 60°C, 4h | Same as above | 75% |
Q & A
Basic: What are the key synthetic routes for tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thiadiazole ring. A common approach includes:
- Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with brominated precursors.
- Step 2 : Introduction of the carbamate group using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in solvents like dichloromethane or THF .
Optimization strategies : - Temperature control : Maintain 0–25°C during carbamate formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and yield.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?
Discrepancies may arise due to tautomerism, impurities, or solvent effects. Methodological solutions include:
- Multi-dimensional NMR : Employ - HSQC/HMBC to assign ambiguous proton/carbon signals, especially for thiadiazole ring protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error to rule out isobaric impurities .
- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl thiazole carbamates) to identify pattern deviations .
Basic: What analytical techniques are critical for confirming purity and structural integrity?
- HPLC/GC-MS : Quantify purity (>95%) and detect low-level impurities using C18 columns with acetonitrile/water gradients .
- FT-IR : Verify carbamate C=O stretching (~1680–1720 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S, and Br content within ±0.4% of theoretical values .
Advanced: What mechanistic strategies are effective for studying its enzyme inhibition or receptor interactions?
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants () under varied pH/temperature .
- Docking simulations : Model binding poses with X-ray crystal structures of target enzymes (e.g., fungal CYP51) to identify key interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Basic: How does the 3-bromo substituent on the thiadiazole ring influence reactivity?
The bromine atom acts as both an electron-withdrawing group and a leaving group, enabling:
- Nucleophilic substitution : Facilitates Suzuki-Miyaura couplings for aryl/heteroaryl diversification at the 3-position .
- Electrophilic reactions : Directs regioselective functionalization (e.g., nitration) at the 5-position due to ring electron density modulation .
Comparative reactivity table :
| Position | Reactivity (Relative to H) | Preferred Reactions |
|---|---|---|
| 3-Br | High (EWG effect) | Cross-coupling |
| 5-NH | Moderate (nucleophilic) | Acylation |
Advanced: How to design a robust study to evaluate antimicrobial activity amid conflicting literature reports?
- Strain selection : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal pathogens (e.g., C. albicans) to assess breadth .
- Dose-response curves : Use MIC/MBC assays in triplicate, with positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1%) .
- Resistance profiling : Serial passage experiments over 20 generations to monitor resistance development .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential dust formation (H335 precaution) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How can computational methods predict its stability under varying pH and temperature?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify hydrolysis-prone sites (e.g., carbamate linkage) .
- Molecular dynamics (MD) : Simulate degradation pathways in aqueous buffers (pH 2–12) over 100 ns trajectories .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Basic: What are its applications in material science beyond medicinal chemistry?
- Polymer additives : Enhance thermal stability in polyesters by 20–30°C via hydrogen bonding with thiadiazole S/N atoms .
- Coating agents : Improve adhesion to metal substrates by forming coordination complexes with surface oxides .
Advanced: How to address low yields in cross-coupling reactions involving the 3-bromo group?
- Catalyst screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) for Buchwald-Hartwig aminations .
- Additives : Use Cs₂CO₃ to deprotonate coupling partners and TBAB as a phase-transfer catalyst .
- Microwave synthesis : Reduce reaction time from 24h to 1h at 120°C, improving yields by 15–20% .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
